![molecular formula C20H24N6 B6460622 4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548997-93-7](/img/structure/B6460622.png)
4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is of interest due to the pharmacological activity of pyrrolidine derivatives . For instance, some derivatives act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of various enzymes .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of pyrrolidine with other compounds. For example, Asano et al. synthesized similar compounds as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported derivatives . Another method involves the formation of the pyrrolidine ring from acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidin-2-yl group, and a piperazin-1-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the reactivity of the pyrrolidine ring and the other functional groups present in the molecule. For instance, reactions of (hetero)aromatic C-nucleophiles with certain precursors in the presence of trifluoroacetic acid have been used to synthesize related compounds .Mechanism of Action
Target of Action
The compound “4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile” is a complex molecule that contains several functional groups, including a pyrrolidine ring , a pyrimidine ring , and a piperazine ring
Mode of Action
For example, compounds containing a pyrrolidine ring are known to bind to multiple receptors, contributing to their broad-spectrum biological activities . Similarly, compounds with a pyrimidine ring can interact with various enzymes and receptors, influencing cellular processes .
Biochemical Pathways
For example, compounds containing a pyrrolidine ring can affect a variety of pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
Compounds with similar functional groups are known to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, the presence of functional groups, and stereochemistry .
Result of Action
Compounds with similar functional groups are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Future Directions
properties
IUPAC Name |
4-[[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c21-15-17-3-5-18(6-4-17)16-24-11-13-26(14-12-24)20-22-8-7-19(23-20)25-9-1-2-10-25/h3-8H,1-2,9-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMKRIUFGIDWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.